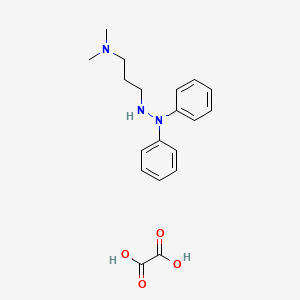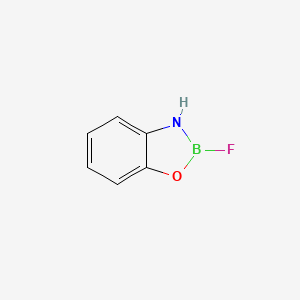
2-Fluoro-2,3-dihydro-1,3,2-benzoxazaborole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-2,3-dihydro-1,3,2-benzoxazaborole is a heterocyclic compound that contains boron, nitrogen, and oxygen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2,3-dihydro-1,3,2-benzoxazaborole typically involves the reaction of appropriate boron-containing precursors with fluorinated organic compounds. One common method involves the use of boronic acids or boronate esters, which react with fluorinated alcohols or amines under controlled conditions to form the desired benzoxazaborole ring structure. The reaction conditions often include the use of catalysts such as palladium or rhodium to facilitate the formation of the heterocyclic ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2,3-dihydro-1,3,2-benzoxazaborole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different boron-containing species.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized benzoxazaborole derivatives.
Scientific Research Applications
2-Fluoro-2,3-dihydro-1,3,2-benzoxazaborole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential use as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is explored for its potential use in the development of advanced materials, including polymers and electronic devices, due to its unique electronic properties.
Biological Research: The compound is used in studies to understand its interactions with biological molecules and its potential as a tool for probing biological systems.
Mechanism of Action
The mechanism of action of 2-Fluoro-2,3-dihydro-1,3,2-benzoxazaborole involves its ability to interact with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, potentially inhibiting their activity or altering their function. The pathways involved may include the inhibition of enzyme activity through the formation of covalent bonds with active site residues or the modulation of receptor activity through non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Fluoro-2,3-dihydro-1,3,2-benzoxazaborole include other benzoxazaborole derivatives and related heterocyclic compounds containing boron, such as:
- 2,3-Dihydro-1,4-benzoxazepines
- 2,3-Dihydro-1,3-benzoxazin-4-ones
- 2,3-Dihydro-1,4-benzoxathiines
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of fluorine and boron within the heterocyclic ring. This combination imparts distinct electronic properties and reactivity, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
CAS No. |
61172-54-1 |
|---|---|
Molecular Formula |
C6H5BFNO |
Molecular Weight |
136.92 g/mol |
IUPAC Name |
2-fluoro-3H-1,3,2-benzoxazaborole |
InChI |
InChI=1S/C6H5BFNO/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4,9H |
InChI Key |
CBNSJWHXLAATOV-UHFFFAOYSA-N |
Canonical SMILES |
B1(NC2=CC=CC=C2O1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 3-[(diethoxyphosphanyl)oxy]but-2-enoate](/img/structure/B14575313.png)
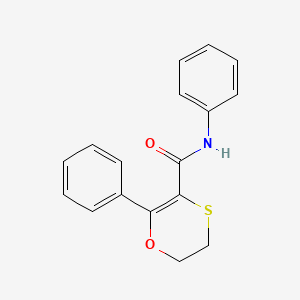
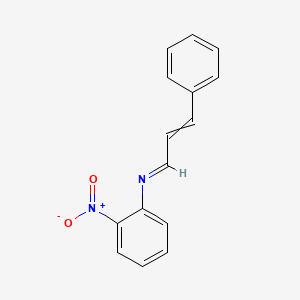
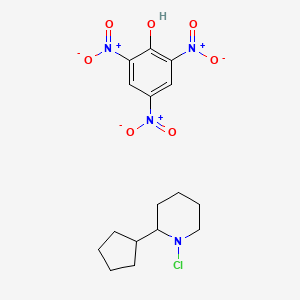
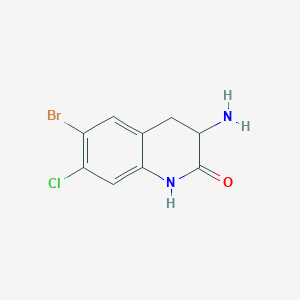
![[(4-Ethenylphenyl)methylidene]propanedioic acid](/img/structure/B14575349.png)

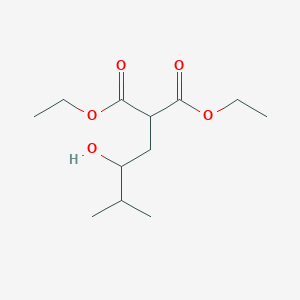
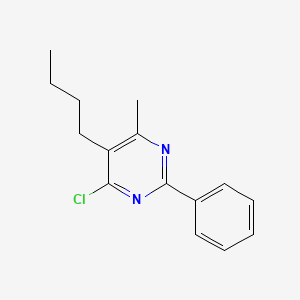
![4,6-Dimethyl-2-[(E)-{1-[2-(4-methylphenyl)hydrazinylidene]ethyl}diazenyl]pyrimidine](/img/structure/B14575372.png)
![Methoxy(dimethyl)[1-phenyl-2-(trimethylsilyl)ethyl]silane](/img/structure/B14575378.png)

